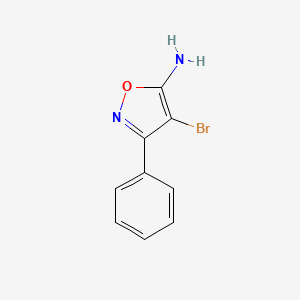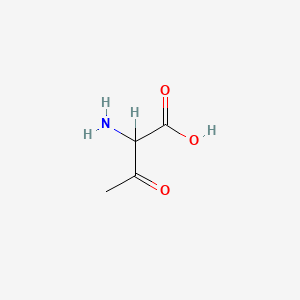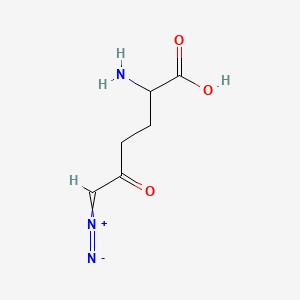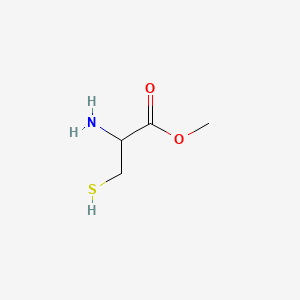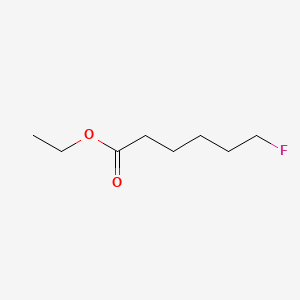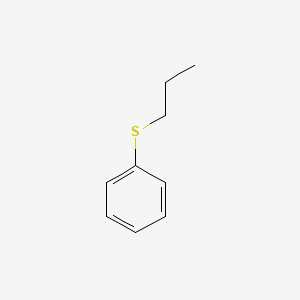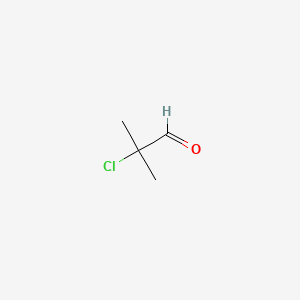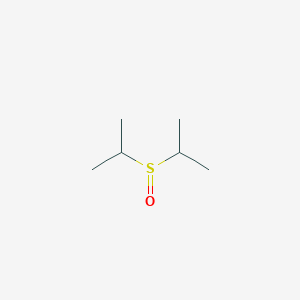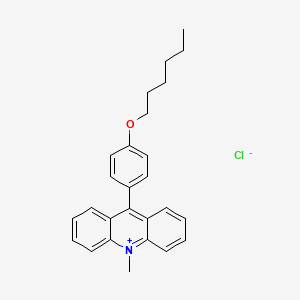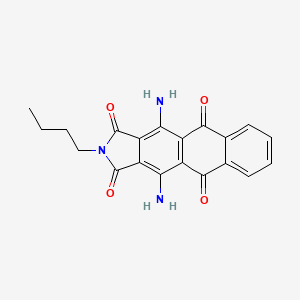
2-(4-メチル-1,4-ジアゼパン-1-イル)エタノール
概要
説明
“2-(4-Methyl-1,4-diazepan-1-yl)ethanol” is a chemical compound with the empirical formula C8H19N3 . Its molecular weight is 157.26 .
Molecular Structure Analysis
The molecular structure of “2-(4-Methyl-1,4-diazepan-1-yl)ethanol” consists of a seven-membered diazepane ring with a methyl group attached to one of the nitrogen atoms. An ethanamine group is attached to the diazepane ring .Physical And Chemical Properties Analysis
The density of “2-(4-Methyl-1,4-diazepan-1-yl)ethanol” is 0.98g/cm3 . It has a boiling point of 249.6ºC at 760 mmHg . The flash point is 108.6ºC .科学的研究の応用
医薬品化学と創薬
“2-(4-メチル-1,4-ジアゼパン-1-イル)エタノール”は、様々な薬理活性分子の合成に利用できる化合物です。 その構造は、ジアゼパン環を彷彿とさせ、不安解消薬や抗けいれん薬など、多くの治療薬に見られます 。医薬品化学の研究者は、この化合物を、潜在的な中枢神経系活性を持つ新薬を設計するための構成要素として探求するかもしれません。
生化学研究
生化学では、この化合物は、窒素含有環によりキレート剤として作用する可能性があり、興味深いものです。金属イオンが触媒機構において重要な役割を果たす酵素の動力学を研究するために使用できます。 この化合物と金属イオンの相互作用は、酵素の機能または阻害に関する洞察につながる可能性があります 。
産業用途
“2-(4-メチル-1,4-ジアゼパン-1-イル)エタノール”の化学的特性は、産業プロセスにおける潜在的な使用を示唆しています。 たとえば、ポリマー合成の前駆体として、または大規模化学反応に使用される触媒の配位子として調査できます 。
環境研究
この化合物は、特に生分解性と毒性に関して、環境への影響について調査される可能性があります。 その分解生成物とその生態系への影響を理解することは、同様の構造を持つ化学物質の環境安全性評価に不可欠です 。
薬理学と毒性学
薬理学的試験では、吸収、分布、代謝、排泄(ADME)プロファイルを含む、生物学的システムとの化合物の相互作用を探求できます。 毒性学的評価は、その安全性プロファイルと潜在的な副作用に関する貴重なデータを提供できます 。
化学的性質の研究
研究者は、反応性、さまざまな条件下での安定性、およびさまざまな溶媒における挙動など、 “2-(4-メチル-1,4-ジアゼパン-1-イル)エタノール”の基礎的な化学的性質を調査するかもしれません。 この研究は、化合物の特性をより深く理解し、さまざまな分野での用途を知らせることができます 。
Safety and Hazards
作用機序
Biochemical Pathways
The biochemical pathways affected by 2-(4-Methyl-1,4-diazepan-1-yl)ethanol are currently unknown
Result of Action
The molecular and cellular effects of 2-(4-Methyl-1,4-diazepan-1-yl)ethanol’s action are currently unknown . As research progresses, we will gain a better understanding of how this compound affects cells at the molecular level.
特性
IUPAC Name |
2-(4-methyl-1,4-diazepan-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-9-3-2-4-10(6-5-9)7-8-11/h11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZYETCLSRTJOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30286375 | |
| Record name | 2-(4-methyl-1,4-diazepan-1-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30286375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59039-64-4 | |
| Record name | 2-(4-methyl-1,4-diazepan-1-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30286375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



